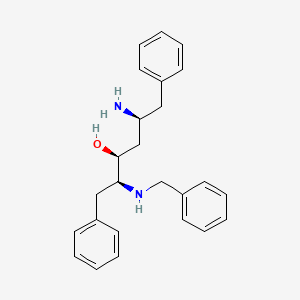

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol

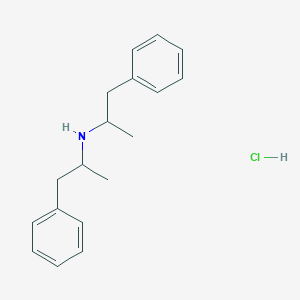

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

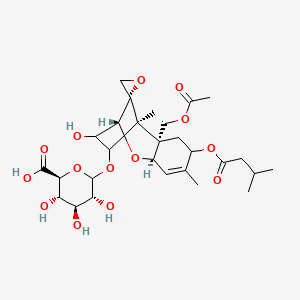

“(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol” is a compound with a complex structure. It contains multiple functional groups, including two amino groups, a hydroxyl group, and two phenyl groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The presence of two amino groups, a hydroxyl group, and two phenyl groups contribute to its unique structure .Applications De Recherche Scientifique

Anti-Cancer Drugs

Compounds with similar structures have been investigated for their potential as anti-cancer drugs . They could potentially be used to inhibit the growth of cancer cells or induce apoptosis (programmed cell death).

Anti-Inflammatory Drugs

Similarly, these compounds could also be explored for their anti-inflammatory properties . They could potentially be used to reduce inflammation in the body, which is a key factor in many diseases including arthritis, asthma, and autoimmune diseases.

Gene Function Studies

The compound could potentially be used in gene function studies . For instance, it could be used to create plasmids for transfection studies, which are crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

The compound could also be used in gene knockout studies . It could be utilized for generating knockout constructs, which are essential for targeted gene disruption experiments .

Molecular Cloning

The compound could be valuable for amplifying DNA fragments for subsequent cloning into larger vectors . This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Screening Libraries

The compound could be ideal for rapidly isolating plasmid DNA from large DNA libraries . Researchers can obtain the DNA needed for screening and identify specific clones of interest, facilitating the discovery of novel genes or genetic elements .

Sequencing

The compound could provide template DNA for Sanger sequencing or next-generation sequencing . Researchers can obtain enough high-quality DNA for sequencing applications, allowing for the analysis of gene sequences, genetic variations, or mutations .

PCR Amplification

The compound could be valuable for generating template DNA required for PCR amplification . This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O/c26-23(16-20-10-4-1-5-11-20)18-25(28)24(17-21-12-6-2-7-13-21)27-19-22-14-8-3-9-15-22/h1-15,23-25,27-28H,16-19,26H2/t23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQKCRJVAIXEBV-SDHOMARFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)